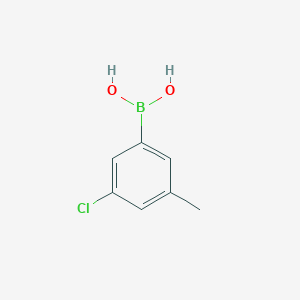

3-Fluorophenylboronic acid

Vue d'ensemble

Description

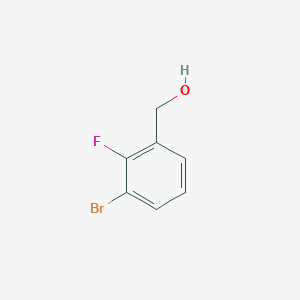

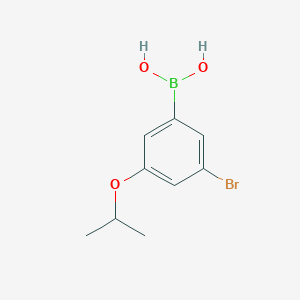

3-Fluorophenylboronic acid is a functionalized boronic acid derivative that has garnered interest due to its utility in organic synthesis and potential pharmaceutical applications. The presence of the fluorine atom on the phenyl ring can significantly influence the compound's reactivity and physical properties, making it a valuable compound in the synthesis of biologically active molecules and materials for sensing applications .

Synthesis Analysis

The synthesis of 3-fluorophenylboronic acid derivatives can be achieved through various methods. One approach involves the lithium-bromine exchange reaction followed by the addition of trimethyl borate and subsequent acidic hydrolysis, yielding amino-3-fluorophenyl boronic acid with a relatively low pKa, which is useful for constructing glucose sensing materials . Another method includes the bromodeboronation of aryl boronic acids, which has been demonstrated to be a scalable and generalizable route for the synthesis of halogenated aryl boronic acids, including 3-fluorophenylboronic acid derivatives .

Molecular Structure Analysis

The molecular structure of 3-fluorophenylboronic acid and its derivatives has been extensively studied using X-ray crystallography and computational methods. These studies have revealed diverse solid-state structures, ranging from planar open forms to twisted conformers and cyclic oxaborole derivatives. The tautomeric equilibrium between the open form and the cyclic form has been observed in solution, and this equilibrium can be influenced by the presence of substituents such as fluorine .

Applications De Recherche Scientifique

Spectroscopic Studies

3-Fluorophenylboronic acid has been a subject of interest in spectroscopic studies. Piergies et al. (2013) conducted systematic spectroscopic studies using Fourier-transform infrared absorption (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman (SERS) on fluoro analogues of phenylboronic acids, including 3-fluorophenylboronic acid. They performed density functional theory (DFT) calculations to produce an extensive table of vibrational spectra, which helped in understanding the adsorption modes of phenylboronic acid isomers (Piergies et al., 2013).

Antifungal Activity

Borys et al. (2019) found that 2-formylphenylboronic acid and its fluoro-isomeric forms, including 4-fluoro-2-formylphenylboronic acid, demonstrated significant antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. The study highlighted the importance of tautomeric equilibrium and the position of the fluorine substituent in antifungal activity (Borys et al., 2019).

Glucose Sensing

Huang et al. (2013) explored the use of phenylboronic acid derivatives, including 3-fluorophenylboronic acid, in glucose sensing. They used an amphiphilic monoboronic acid with a hydrophobic pyrene fluorophore for ratiometric fluorescent sensing of glucose in aqueous solutions. The study demonstrated improved selectivity for glucose over other sugars (Huang et al., 2013).

Structural and Electronic Properties

Karabacak et al. (2015) conducted a study on 3-fluorophenylboronic acid, focusing on its spectroscopic, structural, electronic, and thermodynamical properties. They used both experimental techniques and theoretical methods like DFT calculations for their analysis, providing insights into the molecule's behavior in different conditions (Karabacak et al., 2015).

Kinetic Reactivity Studies

Watanabe et al. (2013) investigated the kinetic reactivity of 3-fluorophenylboronic acid with diols. Their study provided insights into the relative reactivities of different forms of boronic acids, which is crucial for understanding their behavior in various chemical reactions (Watanabe et al., 2013).

Holographic Glucose Sensors

Kabilan et al. (2005) developed holographic sensor systems for detecting glucose concentrations using hydrogels containing phenylboronic acid derivatives. This novel approach provided a way to quantify glucose concentration through color shifts in the hologram, highlighting the potential of 3-fluorophenylboronic acid in biosensing technologies (Kabilan et al., 2005).

Photonic Crystal Glucose-Sensing

Alexeev et al. (2004) focused on improving photonic crystal glucose-sensing materials using boronic acid derivatives, including 3-fluorophenylboronic acid. Their work aimed at noninvasive monitoring of glucose, demonstrating the application potential of these materials in medical diagnostics (Alexeev et al., 2004).

Safety And Hazards

When handling 3-Fluorophenylboronic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Orientations Futures

The glucose-sensitive self-adjusting drug delivery system simulates the physiological model of the human pancreas-secreting insulin and then precisely regulates the release of hypoglycemic drugs and controls the blood sugar . This has good application prospects in the treatment of diabetes . The glucose-sensitive polymer carrier based on PBA has the advantages of better stability, long-term storage, and reversible glucose response . Therefore, it has become a research hotspot in recent years and has been developed very rapidly .

Propriétés

IUPAC Name |

(3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXQDJCZSVHEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370069 | |

| Record name | 3-Fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorophenylboronic acid | |

CAS RN |

768-35-4 | |

| Record name | 3-Fluorophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorphenylboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boronic acid, B-(3-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)